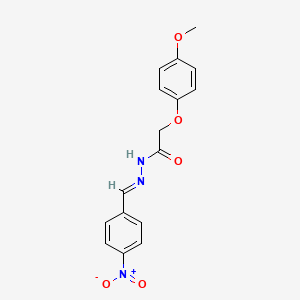
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel organic compound with a complex structure, combining a variety of heterocyclic rings. Its design leverages the beneficial properties of each structural component, potentially making it useful in several applications, including medicinal chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reaction mechanisms. Typically, the synthesis starts with the construction of the 1,2,4-oxadiazole ring, followed by the attachment of the pyrrole moiety and subsequent formation of the triazole ring.
1,2,4-Oxadiazole Formation: : Usually involves the reaction of amidoximes with carboxylic acids under dehydrating conditions.
Pyrrole Attachment: : Can be achieved through a N-alkylation reaction where the pyrrole group is introduced to the oxadiazole.
Triazole Formation: : Commonly synthesized via click chemistry, particularly through the azide-alkyne cycloaddition, providing the final triazole ring.
Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve optimized reaction pathways to reduce costs and increase scalability. This could include the use of continuous flow reactors, which can provide more precise control over reaction parameters and improve efficiency compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions, potentially modifying the pyrrole or triazole rings.
Reduction: : Reduction can target specific functional groups, such as the oxadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present on the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures, pH, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Products from these reactions vary based on the specific reagent and conditions but can include modified oxadiazole or triazole rings, or altered side chains
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, contributing to the synthesis of novel materials with unique properties.
Biology
Biologically, it may interact with various biomolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine
In medicine, the compound’s structure suggests potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
Industrially, it might be used in the creation of specialized polymers or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects depends largely on its interaction with molecular targets:
Molecular Targets: : These could include enzymes, receptors, or other proteins where the compound binds and modulates activity.
Pathways Involved: : Pathways might involve inhibition of enzymatic processes, interference with protein-protein interactions, or disruption of cell signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-acetamide
N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)-acetamide
N-(3-(1H-pyrrol-2-yl)-1,2,4-triazol-5-yl)-acetamide
Uniqueness
What sets N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide apart is its specific combination of heterocyclic rings, which may endow it with unique chemical and biological properties not seen in its analogs. This uniqueness could translate to more effective interactions with target molecules or better pharmacokinetic profiles in medicinal applications.
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-4-2-3-9(18)12-16-11(21-17-12)5-14-10(20)6-19-8-13-7-15-19/h2-4,7-8H,5-6H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBQIXWLSZJICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2702378.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)
![N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2702387.png)

![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)

![2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2702391.png)
